Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate
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Overview
Description
Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One approach to synthesizing 2,3-dihydrofuro[2,3-b]pyridine derivatives involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . Another method includes the cyclization of bromoacetylpyridone by the action of silver oxide in methanol, followed by reduction with lithium aluminum hydride in dimethoxyethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction , silver oxide for cyclization , and various oxidizing agents for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield diastereoselective products .
Scientific Research Applications
Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the compound’s structure and functional groups, which can influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar fused ring system and potential biological activities.
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: Another heterocyclic compound with similar synthetic routes and applications.
Uniqueness
Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h4-5H,2-3H2,1H3 |
InChI Key |
NVWDYBKRWYSMAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCO2)N=C1 |
Origin of Product |
United States |
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